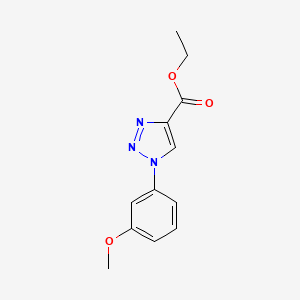

ethyl 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(3-methoxyphenyl)triazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-3-18-12(16)11-8-15(14-13-11)9-5-4-6-10(7-9)17-2/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDRVSRFISBRKEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=N1)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate, with the CAS number 1126635-91-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

- Molecular Formula : C12H13N3O3

- Molecular Weight : 247.25 g/mol

- Boiling Point : Approximately 409.5 °C (predicted) .

Synthesis

The compound can be synthesized through a click chemistry approach involving azide-alkyne cycloaddition, which is a widely recognized method for producing triazole derivatives. This method is efficient and allows for the introduction of various functional groups, enhancing the compound's biological activity .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of triazole derivatives, including this compound. It has been shown to exhibit significant activity against various pathogens:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated effective antimicrobial properties with MIC values comparable to established antibiotics .

- Biofilm Formation Inhibition : It significantly inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting its potential in treating biofilm-related infections .

Cytotoxicity and Safety Profile

In vitro cytotoxicity studies indicate that this compound exhibits low hemolytic activity (% lysis range from 3.23 to 15.22%) and noncytotoxicity with IC50 values greater than 60 μM . This suggests a favorable safety profile for further development.

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in bacterial DNA replication and metabolism. Specifically, it has shown inhibitory effects on DNA gyrase and dihydrofolate reductase (DHFR) with IC50 values ranging between 12.27–31.64 μM and 0.52–2.67 μM respectively .

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of triazole derivatives:

- Study on Antimicrobial Efficacy : A comparative study demonstrated that this compound exhibited superior antimicrobial activity compared to traditional antibiotics when tested against resistant strains .

- Synergistic Effects : Research indicated that this compound could enhance the efficacy of other antibiotics such as Ciprofloxacin and Ketoconazole when used in combination therapies .

Comparison with Similar Compounds

Substituent Variations at Position 1 of the Triazole Ring

The substituent at position 1 significantly influences electronic, steric, and biological properties.

Key Findings :

Substituent Variations at Position 5 of the Triazole Ring

Modifications at position 5 alter steric and electronic profiles:

Key Findings :

Ester Group Modifications

The ester moiety (ethyl vs. methyl) impacts physicochemical properties:

Key Findings :

Key Findings :

- Electron-withdrawing groups (e.g., nitro, fluorine) correlate with improved anticancer activity .

Q & A

Basic Research Questions

Q. What established synthetic routes are used for ethyl 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is primarily synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:

- Reacting ethyl diazoacetate with 3-methoxyaniline derivatives under mild conditions (room temperature, aqueous/organic biphasic systems).

- Optimizing catalyst loading (e.g., Cu(I) salts) and stoichiometry to achieve yields >80% .

- Purification via column chromatography or recrystallization to enhance purity. Adjusting solvent polarity (e.g., ethyl acetate/hexane mixtures) improves crystallization efficiency .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., methoxy group at C3 of phenyl, carboxylate at C4 of triazole) .

- X-ray Crystallography : Resolves spatial arrangements, confirming triazole ring planarity and dihedral angles between substituents (e.g., 3-methoxyphenyl vs. carboxylate orientation) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 262.1) .

Q. How is the compound’s antimicrobial activity initially assessed in academic research?

- Methodological Answer :

- In vitro assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.

- Fungal assays : Disk diffusion methods against C. albicans; zone-of-inhibition measurements.

- Controls : Comparative studies with standard antibiotics (e.g., ampicillin) to contextualize potency .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound?

- Methodological Answer :

- Reaction Path Search : Quantum mechanical calculations (DFT) model transition states to identify energetically favorable pathways .

- Solvent Effects : Molecular dynamics simulations predict solvent interactions (e.g., DMSO vs. ethanol) to enhance regioselectivity .

- Machine Learning : Training models on existing reaction datasets to predict optimal catalyst-substrate ratios .

Q. What strategies are employed in structure-activity relationship (SAR) studies to enhance biological activity?

- Methodological Answer :

- Derivatization :

- Replace the methoxy group with electron-withdrawing groups (e.g., nitro) to modulate electronic effects .

- Modify the ethyl carboxylate to amides or esters for improved membrane permeability .

- Biological Testing : Parallel screening of derivatives against cancer cell lines (e.g., MCF-7) and enzyme targets (e.g., tyrosine kinases) to correlate substituents with activity .

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer :

- Assay Standardization : Validate protocols (e.g., ATP levels in cytotoxicity assays) to ensure reproducibility .

- Target Profiling : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities for specific enzymes (e.g., cytochrome P450 isoforms) .

- Meta-Analysis : Cross-reference datasets from multiple studies to identify confounding variables (e.g., solvent effects in cell-based assays) .

Q. What methodologies assess the compound’s stability under varying environmental conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures (e.g., >200°C for thermal stability) .

- pH Stability Studies : Incubate in buffers (pH 3–10) and monitor degradation via HPLC at 24/48-hour intervals .

- Light Exposure Tests : UV-vis spectroscopy tracks photodegradation products under accelerated light conditions .

Q. How do researchers investigate the compound’s interactions with cytochrome P450 enzymes?

- Methodological Answer :

- Enzyme Inhibition Assays : Fluorescent substrates (e.g., 7-ethoxyresorufin) measure CYP3A4/2D6 inhibition .

- Docking Simulations : AutoDock Vina models ligand-enzyme binding poses to predict competitive vs. allosteric interactions .

- Metabolite Identification : LC-MS/MS profiles oxidative metabolites (e.g., hydroxylation at the phenyl ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.